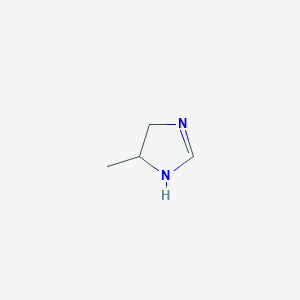
4-Phenoxyquinazoline
Vue d'ensemble
Description
4-Phenoxyquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as building blocks in pharmaceuticals. The structure of this compound consists of a quinazoline core with a phenoxy group attached at the fourth position.
Mécanisme D'action
Target of Action
It’s known that quinazoline derivatives, which include 4-phenoxyquinazoline, have shown various medicinal properties such as anti-convulsant, anti-bacterial, anti-diabetic, and anti-carcinogenic effects . These properties suggest that this compound may interact with a range of biological targets.
Mode of Action
The compound is synthesized using aryne chemistry, which involves the generation of highly electrophilic arynes . These arynes readily participate in reactions with reactants, leading to addition and insertion type products . This suggests that this compound may interact with its targets through similar electrophilic reactions.
Action Environment
The synthesis of this compound is described as a mild, simple, and environmentally benign process , suggesting that the compound may be relatively stable under a range of conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Phenoxyquinazoline can be synthesized using aryne chemistry. The starting materials include quinazolin-4(3H)-one and aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. The reaction is carried out under mild conditions, providing high yields and broad substrate scope .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenoxyquinazoline undergoes various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions.
Reduction: The quinazoline core can be reduced to form different derivatives.
Substitution: The phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Applications De Recherche Scientifique
4-Phenoxyquinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenoxyquinoxaline
- 2-Phenoxypyridine
Uniqueness
4-Phenoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Phenoxyquinoxaline and 2-Phenoxypyridine, this compound exhibits higher stability and broader substrate scope in synthetic applications .
Propriétés
IUPAC Name |
4-phenoxyquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-2-6-11(7-3-1)17-14-12-8-4-5-9-13(12)15-10-16-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFAIAIIVSJFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167601 | |
| Record name | 4-Phenoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16347-97-0 | |
| Record name | 4-Phenoxyquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16347-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenoxyquinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016347970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002695245 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PHENOXYQUINAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4M07V35E8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to access 4-Phenoxyquinazoline derivatives?
A1: A recent study [] highlights a mild and efficient synthesis of this compound derivatives utilizing aryne chemistry. This method involves reacting readily available quinazolin-4(3H)-one with aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. This approach offers an environmentally friendly alternative to traditional methods and boasts high yields and broad substrate scope.
Q2: Can 4-Phenoxyquinazolines undergo further chemical transformations?
A2: Yes, research indicates that 4-Phenoxyquinazolines can participate in various reactions. For instance, 5-Methyl-4-Phenoxyquinazoline reacts with piperidine in isooctane, demonstrating its susceptibility to nucleophilic aromatic substitution reactions []. Additionally, 4-(quinazolin-4-yloxy)benzenamine, a this compound derivative, undergoes a three-component Mannich-type reaction with aldehydes and dialkyl phosphite in the presence of [BMIM]Cl catalyst under microwave irradiation. This reaction yields α-aminophosphonates containing the this compound moiety [].
Q3: How does the structure of this compound impact its reactivity with reducing agents like lithium aluminum hydride?
A3: Studies have shown that lithium aluminum hydride can selectively reduce the quinazoline ring in this compound, yielding 4-phenoxy-1,2-dihydroquinazoline []. This selectivity suggests that the phenoxy substituent at the 4-position influences the reactivity of the quinazoline core, potentially through electronic and steric effects.
Q4: What are the potential applications of this compound derivatives?
A4: While specific applications require further investigation, the demonstrated reactivity of 4-Phenoxyquinazolines, particularly their participation in the synthesis of α-aminophosphonates [], suggests potential in medicinal chemistry and drug discovery. α-aminophosphonates are known for their diverse biological activities, making them attractive targets for pharmaceutical research. Further exploration of the structure-activity relationships within this class of compounds could lead to promising therapeutic leads.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B3048207.png)
![2-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B3048208.png)

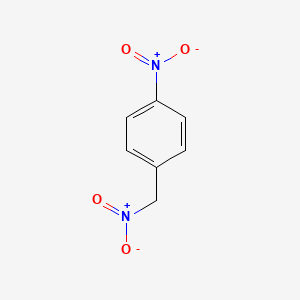
![Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3048212.png)
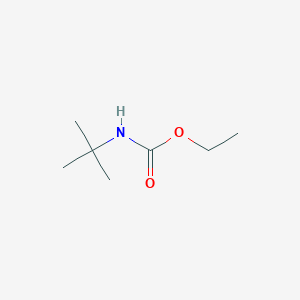
![[1,1'-Biphenyl]-4-amine, N,N-bis(3,4-dimethylphenyl)-](/img/structure/B3048216.png)
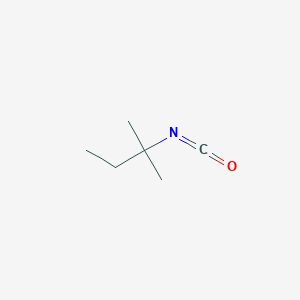
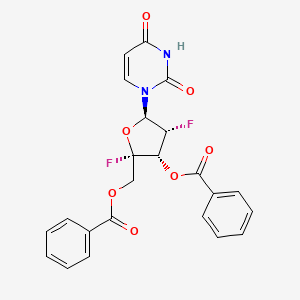
![N-[3-(carbamothioylamino)phenyl]acetamide](/img/structure/B3048221.png)

